2-Iodobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Iodobenzaldehyde and related compounds involves several innovative methods. For example, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been demonstrated as a key step in synthesizing substituted 2-bromobenzaldehydes, highlighting a method that could potentially be adapted for 2-Iodobenzaldehyde synthesis (Dubost et al., 2011). Additionally, the synthesis of 2,6-diiodobenzaldehyde derivatives via highly regioselective metal–iodine exchange offers insights into the synthesis of diiodo derivatives, which might share similarities with 2-Iodobenzaldehyde synthesis approaches (Al‐Zoubi et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-Iodobenzaldehyde plays a crucial role in its reactivity and the types of chemical reactions it can undergo. The presence of the iodine atom significantly affects the electronic properties of the benzaldehyde ring, making it a versatile reagent in organic synthesis.
Chemical Reactions and Properties
2-Iodobenzaldehyde participates in various chemical reactions, such as the nickel-catalyzed annulation with alkynes, indicating its utility in synthesizing complex heterocyclic compounds (Korivi & Cheng, 2005). Another example is its role in the synthesis of indanones via intramolecular Heck reaction of Baylis-Hillman adducts, showcasing its versatility in forming cyclic compounds (Park et al., 2004).
Scientific Research Applications
2-Iodobenzaldehyde is a 2-halobenzaldehyde derivative . It’s commonly used as a reactant in the synthesis of various heterocycles . Here are a few examples:
- 2,3-Diaryl-1-indenones : These are a type of organic compound that can be synthesized using 2-Iodobenzaldehyde .
- Indolo[1,2-a]quinazolines : These are another type of heterocyclic compound that can be synthesized using 2-Iodobenzaldehyde .
- Baylis-Hillman (BH) adducts : These are products of the Baylis-Hillman reaction, which is a carbon-carbon bond forming reaction that can be used to synthesize a variety of organic compounds .
- 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one : This is a type of organic compound that can be synthesized using 2-Iodobenzaldehyde .
- 4-(3-iodophenyl)-2,2:6,2-terpyridine : This is another type of organic compound that can be synthesized using 2-Iodobenzaldehyde .
- Fluoren-9-one : This is a type of organic compound that can be synthesized using 2-Iodobenzaldehyde .
- 2-formyl-3′-methoxybiphenyl : This is a type of organic compound that can be synthesized using 2-Iodobenzaldehyde .
- Synthesis of 2,3-Diaryl-1-indenones : 2-Iodobenzaldehyde can be used as a reactant in the synthesis of 2,3-diaryl-1-indenones .
- Synthesis of Indolo[1,2-a]quinazolines : It can also be used in the synthesis of indolo[1,2-a]quinazolines .
- Preparation of Baylis-Hillman (BH) adducts : 2-Iodobenzaldehyde can be used in the preparation of Baylis-Hillman (BH) adducts .
- Preparation of 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one : It can be used in preparing 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one .
- Preparation of 4-(3-iodophenyl)-2,2:6,2-terpyridine : 2-Iodobenzaldehyde can be used in preparing 4-(3-iodophenyl)-2,2:6,2-terpyridine .
- Synthesis of Fluoren-9-one : It can be used in the synthesis of fluoren-9-one .
- Preparation of 2-formyl-3′-methoxybiphenyl : 2-Iodobenzaldehyde can be used in preparing 2-formyl-3′-methoxybiphenyl .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKTHALZAYYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180895 | |
Record name | Benzaldehyde, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodobenzaldehyde | |
CAS RN |
26260-02-6 | |
Record name | 2-Iodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26260-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026260026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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